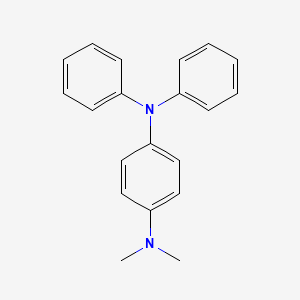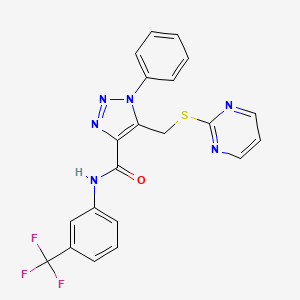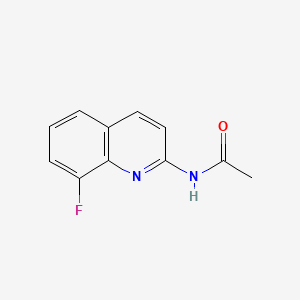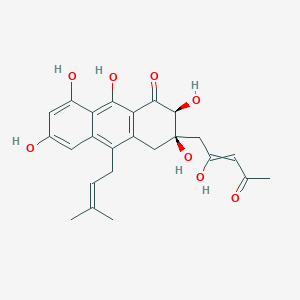
Neosartoricin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neosartoricin B is a secondary metabolite produced by the fungus Aspergillus nidulans. It is a highly-reducing polyketide with a complex chemical structure, known for its immunosuppressive properties. This compound was first identified in 2013 by researchers at UCLA, who discovered it through genome mining and heterologous expression techniques .
准备方法
Synthetic Routes and Reaction Conditions: Neosartoricin B is biosynthetically produced by the fungus Aspergillus nidulans. The biosynthesis involves the use of highly-reducing polyketide synthases (HR-PKSs), which catalyze the formation of the polyketide backbone. The gene cluster responsible for the production of this compound was identified and expressed in Aspergillus nidulans, leading to the production of this compound .
Industrial Production Methods: The optimization of fermentation parameters, such as nutrient composition, pH, temperature, and aeration, would be crucial for maximizing the yield of this compound .
化学反应分析
Types of Reactions: Neosartoricin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, carbonyl, and prenyl groups in its structure .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from the reactions of this compound include its oxidized and reduced derivatives. For example, oxidation of this compound can lead to the formation of neosartoricin C and D, which are structurally related compounds with different biological activities .
科学研究应用
Neosartoricin B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the biosynthesis of polyketides. In biology, it is used to investigate the role of secondary metabolites in fungal pathogenesis. In medicine, this compound is studied for its immunosuppressive properties, which could have potential therapeutic applications. In industry, it is explored for its potential use in the production of bioactive compounds .
作用机制
Neosartoricin B exerts its effects by inhibiting the proliferation of T-cells, which are crucial components of the immune system. This immunosuppressive activity is mediated through the inhibition of DNA synthesis in T-cells. The molecular targets of this compound include enzymes involved in the cell cycle and DNA replication .
相似化合物的比较
Neosartoricin B is structurally similar to other polyketides such as neosartoricin A, C, and D. These compounds share a common polyketide backbone but differ in their functional groups and biological activities. This compound is unique due to its specific immunosuppressive properties and its potential role in fungal pathogenesis .
List of Similar Compounds:- Neosartoricin A
- Neosartoricin C
- Neosartoricin D
- Aurovertin E
- Chaetoglobosin A
- Brefeldin A
属性
分子式 |
C24H26O8 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
(2S,3R)-2,3,6,8,9-pentahydroxy-3-(2-hydroxy-4-oxopent-2-enyl)-10-(3-methylbut-2-enyl)-2,4-dihydroanthracen-1-one |
InChI |
InChI=1S/C24H26O8/c1-11(2)4-5-15-16-7-13(26)8-18(28)19(16)21(29)20-17(15)10-24(32,23(31)22(20)30)9-14(27)6-12(3)25/h4,6-8,23,26-29,31-32H,5,9-10H2,1-3H3/t23-,24+/m1/s1 |
InChI 键 |
SKHLOOKFZVSRKY-RPWUZVMVSA-N |
手性 SMILES |
CC(=CCC1=C2C=C(C=C(C2=C(C3=C1C[C@]([C@@H](C3=O)O)(CC(=CC(=O)C)O)O)O)O)O)C |
规范 SMILES |
CC(=CCC1=C2C=C(C=C(C2=C(C3=C1CC(C(C3=O)O)(CC(=CC(=O)C)O)O)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


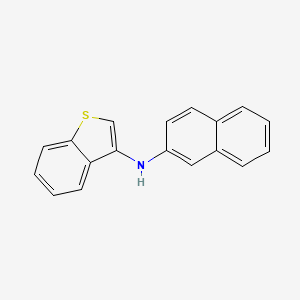
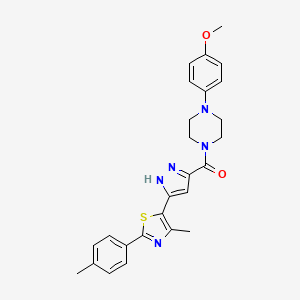
![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14119742.png)
![N'-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14119749.png)

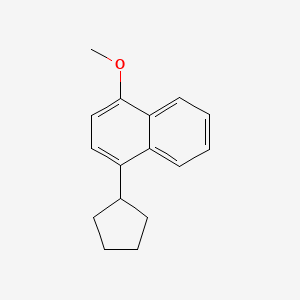
![(3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B14119758.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14119767.png)

![2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14119773.png)

